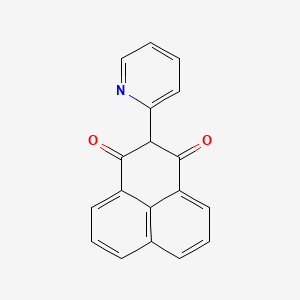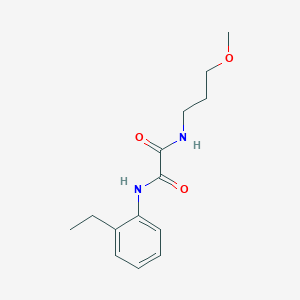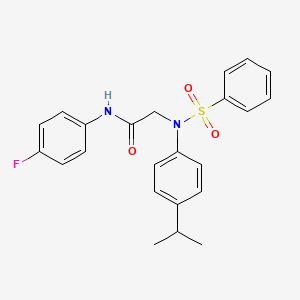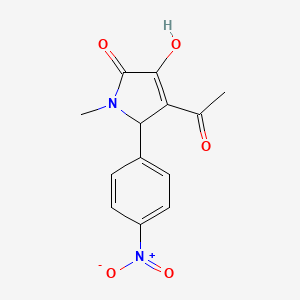![molecular formula C18H18ClF3N2 B5124837 1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTBP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology.
作用機序
CTBP acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues such as the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. CTBP binds to the sigma-1 receptor and blocks its activity, leading to a decrease in calcium influx and subsequent modulation of various cellular processes.
Biochemical and Physiological Effects
CTBP has been shown to modulate various biochemical and physiological processes in the body. It has been found to inhibit the release of glutamate, which is a neurotransmitter that plays a crucial role in learning and memory. CTBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, CTBP has been found to modulate the activity of various ion channels, leading to changes in the electrical activity of neurons.
実験室実験の利点と制限
CTBP has several advantages for lab experiments. It is a highly selective antagonist of the sigma-1 receptor and does not interact with other receptors in the body. It has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, CTBP has some limitations for lab experiments. It has poor solubility in aqueous solutions and requires the use of organic solvents for administration. Additionally, the synthesis of CTBP is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of CTBP. One potential direction is the development of CTBP analogs that have improved pharmacokinetic properties and efficacy. Another direction is the investigation of the role of CTBP in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the development of CTBP-based therapies for the treatment of these disorders is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the action of CTBP on the sigma-1 receptor is an important direction for future research.
Conclusion
In conclusion, CTBP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology. It acts as a selective antagonist of the sigma-1 receptor and has been shown to modulate various biochemical and physiological processes in the body. CTBP has several advantages for lab experiments but also has some limitations. There are several future directions for the study of CTBP, including the development of CTBP analogs, investigation of its role in neurological disorders, and the elucidation of its molecular mechanisms of action.
合成法
The synthesis of CTBP involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction yields CTBP as a white solid with a melting point of 150-152°C. The purity of the compound can be determined by various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
CTBP has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a selective antagonist of the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. CTBP has been shown to modulate the activity of the sigma-1 receptor and thus has potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-16-7-3-4-8-17(16)24-11-9-23(10-12-24)13-14-5-1-2-6-15(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRECUOHRFPIWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)



![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)